molecular formula C16H14O3 B009255 Ethyl 5-acenaphthoylformate CAS No. 101110-21-8

Ethyl 5-acenaphthoylformate

Cat. No.: B009255
CAS No.: 101110-21-8
M. Wt: 254.28 g/mol
InChI Key: PEOBJOVWXOXLHX-UHFFFAOYSA-N
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Description

Ethyl 5-acenaphthoylformate is an organic compound with the molecular formula C16H14O3. It is known for its unique structure, which includes an acenaphthene core with an ethyl ester and a formyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-acenaphthoylformate can be synthesized through several methods. One common approach involves the reaction of acenaphthenequinone with ethyl formate in the presence of a base. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acenaphthoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-acenaphthoylformate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which ethyl 5-acenaphthoylformate exerts its effects involves its interaction with various molecular targets. The formyl group can participate in electrophilic reactions, while the ethyl ester can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

    Ethyl acetoacetate: Another ethyl ester with a similar structure but different reactivity.

    Acenaphthenequinone: The precursor to ethyl 5-acenaphthoylformate, used in similar synthetic applications.

    Ethyl formate: A simpler ester used in various chemical reactions

Uniqueness: this compound is unique due to its combination of an acenaphthene core with both an ethyl ester and a formyl group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

ethyl 2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOBJOVWXOXLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C2CCC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641282
Record name Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101110-21-8
Record name Ethyl (1,2-dihydroacenaphthylen-5-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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